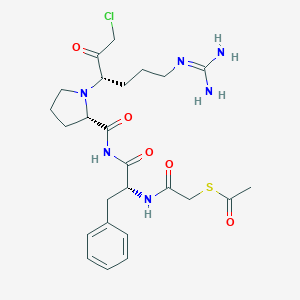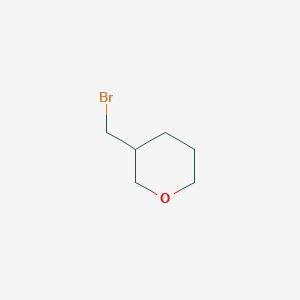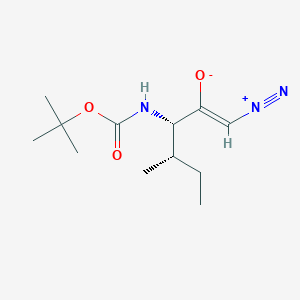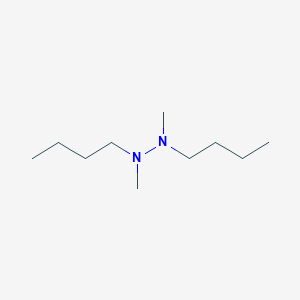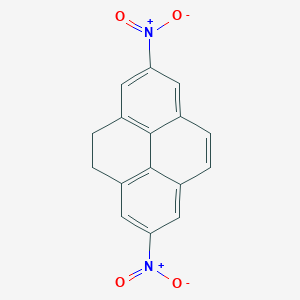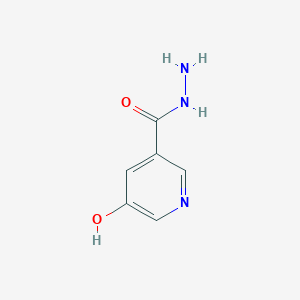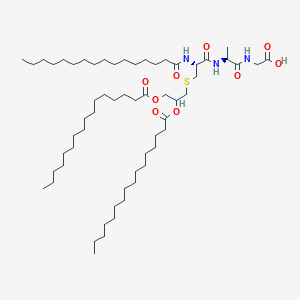
Pam3-Cys-Ala-Gly
Descripción general
Descripción
“S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine” is a synthetic lipopeptide . It is a derivative of cysteine, a naturally occurring amino acid . The molecule contains a cysteine residue at the C-terminus and is often used in solid phase peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the coupling of Fmoc-Dhc (Pam)2-OH to the terminal serine residue using HOBt and DICI as activators . The two hydroxy groups are then acylated overnight with palmitic acid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 118 bonds, including 45 non-H bonds, 3 multiple bonds, 38 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 77 - 82 °C . Its molecular formula is C53H83NO8S and its molecular weight is 894.31 .Aplicaciones Científicas De Investigación
Modulación de la Inmunogenicidad
Pam3-Cys-Ala-Gly se utiliza como un adyuvante inmunomodulador en la formulación de vacunas. Se ha encontrado que aumenta la inmunogenicidad de los liposomas que contienen el candidato a vacuna contra la tuberculosis H56 . El compuesto interactúa con el receptor 2 similar a Toll para inducir una vía antimicrobiana .
Activación de Macrófagos
El compuesto es un potente activador de los macrófagos . Los macrófagos captan eficientemente los liposomas que contienen this compound, lo que desencadena la liberación de niveles significativamente más altos de TNF, IL-12 e IL-10 que los liposomas sin el compuesto .
Activación de Células B
This compound también es un potente activador de las células B . Esta propiedad es crucial para el papel del compuesto en la mejora de la respuesta inmune a las vacunas.
Inmunoterapia contra el Cáncer
This compound se ha incorporado como un adyuvante dentro de nanopartículas lipídicas (LNP) con ARNm de OVA para inmunoterapia contra el cáncer . Las LNP incorporadas con Pam3 desarrolladas mostraron una expresión exitosa de antígenos tumorales con estimulación inmune mejorada .
Síntesis de Péptidos en Fase Sólida
This compound se utiliza a menudo en la síntesis de péptidos en fase sólida
Mecanismo De Acción
Target of Action
Pam3-Cys-Ala-Gly, also known as 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid or S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, is a synthetic bacterial lipopeptide . It primarily targets macrophages and B cells , acting as a potent activator .
Mode of Action
The compound interacts with Toll-like receptor 2 (TLR2) to induce an antimicrobial pathway . This interaction triggers the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, ultimately resulting in the killing of intracellular Mycobacterium tuberculosis .
Biochemical Pathways
The activation of TLR2 by this compound leads to the induction of an antimicrobial pathway. This pathway involves the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin . The downstream effects include the activation of macrophages and B cells, leading to an enhanced immune response .
Pharmacokinetics
It’s known that macrophages efficiently take up this compound
Result of Action
The result of this compound’s action is the activation of macrophages and B cells, leading to an enhanced immune response . In vitro studies with human macrophages have shown that this compound triggers the release of significantly higher levels of TNF, IL-12, and IL-10 than controls .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation and delivery of the compound can affect its efficacy
Análisis Bioquímico
Biochemical Properties
Pam3-Cys-Ala-Gly plays a significant role in biochemical reactions. It interacts with Toll-like receptor 2, inducing an antimicrobial pathway . This interaction triggers the activation of macrophages and B cells, which are crucial components of the immune system .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression. Specifically, it activates macrophages and B cells, enhancing their ability to respond to microbial threats .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly Toll-like receptor 2 . This binding triggers a cascade of events leading to the activation of macrophages and B cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with Toll-like receptor 2
Propiedades
IUPAC Name |
2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELKZHAKCJIPSL-JYHYCRSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922566 | |
| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-54-5 | |
| Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


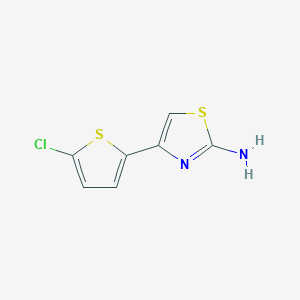
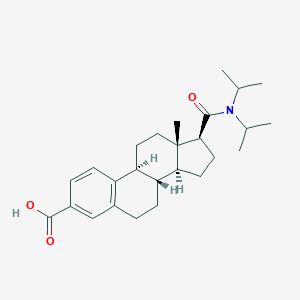


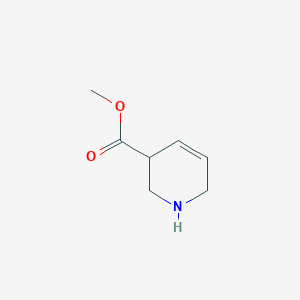
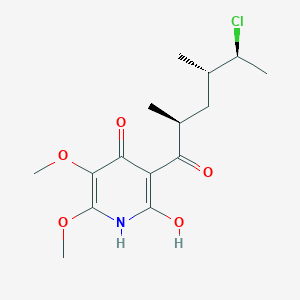
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
